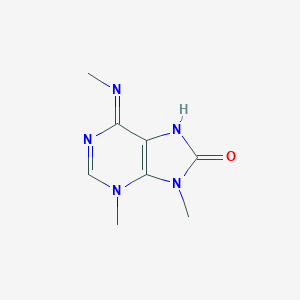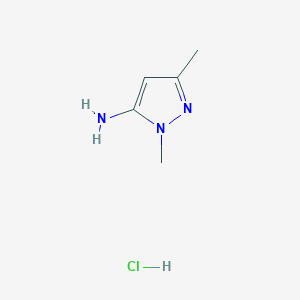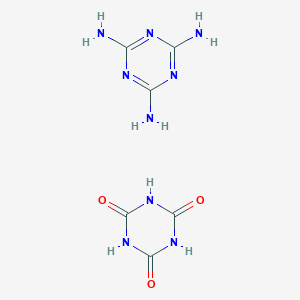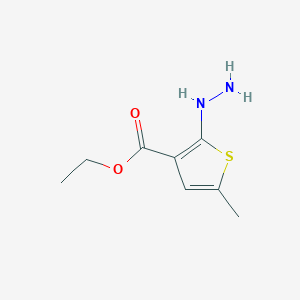
Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains sulfur and nitrogen atoms in its structure. The chemical formula for Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate is C8H12N4O2S, and its molecular weight is 224.27 g/mol.
Mécanisme D'action
The mechanism of action of Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. It has also been found to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate has been reported to have various biochemical and physiological effects. It has been found to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. It has also been reported to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate in lab experiments include its potential antimicrobial, antitumor, and anti-inflammatory properties. It also has the potential to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development. However, the limitations of using Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate in lab experiments include its limited solubility in water, which makes it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the research on Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is to investigate its potential as an antimicrobial agent, particularly against drug-resistant bacteria. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields such as agriculture and food industry.
Méthodes De Synthèse
The synthesis of Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate can be achieved by the reaction of ethyl 2-bromo-5-methylthiophene-3-carboxylate with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction takes place in anhydrous ethanol as a solvent and at a temperature of 60-70°C. The product obtained is then purified by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate has potential applications in the field of scientific research. It has been reported to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been found to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development.
Propriétés
Numéro CAS |
104680-42-4 |
|---|---|
Nom du produit |
Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate |
Formule moléculaire |
C8H12N2O2S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-8(11)6-4-5(2)13-7(6)10-9/h4,10H,3,9H2,1-2H3 |
Clé InChI |
KLNXDAAFKYUCRN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C)NN |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1)C)NN |
Synonymes |
3-Thiophenecarboxylicacid,2-hydrazino-5-methyl-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






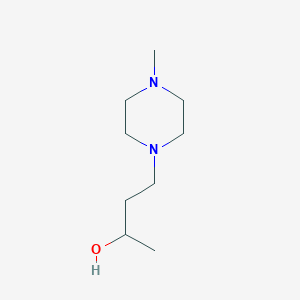



![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)
